Rheb inhibitor NR1
Overview
Description
Rheb inhibitor NR1 is a small molecule that acts as a potent and selective inhibitor of Rheb, a GTP-binding protein. Rheb is an endogenous activator of the mechanistic target of rapamycin complex 1 (mTORC1), which is a central regulator of cellular growth and metabolism. The compound has shown significant potential in selectively inhibiting mTORC1 signaling without affecting mTORC2 activity .
Mechanism of Action
Target of Action
The primary target of the Rheb inhibitor NR1 is the small G-protein Rheb . Rheb is a crucial activator of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cellular growth and metabolism .
Mode of Action
NR1 directly binds to Rheb in the switch II domain . This binding selectively inhibits the activation of mTORC1 .
Biochemical Analysis
Biochemical Properties
Rheb inhibitor NR1 interacts with the small G-protein Rheb, which is an endogenous activator of mTORC1 . The compound binds directly to the switch II domain of Rheb, thereby inhibiting the activation of mTORC1 . This interaction results in the inhibition of mTORC1-driven phosphorylation of ribosomal protein S6 kinase beta-1 (S6K1) and an increase in the phosphorylation of S473pAKT in a dose-dependent manner .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Jurkat cells, this compound has been shown to decrease cell size . Furthermore, it inhibits the phosphorylation of T389pS6K1 and increases the phosphorylation of S473pAKT in a dose-dependent manner in MCF-7, TRI102, and PC3 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its direct binding to Rheb in the switch II domain, which selectively inhibits the activation of mTORC1 . This results in the inhibition of mTORC1-driven phosphorylation of S6K1 and an increase in the phosphorylation of S473pAKT in a dose-dependent manner . Importantly, this compound does not influence the activity of mTORC2 .
Metabolic Pathways
This compound is involved in the mTORC1 signaling pathway . It interacts with Rheb, a small G-protein that is an endogenous activator of mTORC1
Subcellular Localization
It is known that Rheb, the protein that this compound interacts with, is localized to the lysosomal surface .
Preparation Methods
The synthetic routes and reaction conditions for Rheb inhibitor NR1 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent functionalization. The industrial production methods for this compound are designed to ensure high purity and yield. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Rheb inhibitor NR1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are used to introduce different substituents into the molecule. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Rheb inhibitor NR1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Rheb and mTORC1 in various chemical pathways.
Biology: Employed in cell biology research to investigate the effects of mTORC1 inhibition on cellular processes such as protein synthesis, lipid synthesis, and autophagy.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with aberrant mTORC1 signaling, such as cancers, fibrotic diseases, metabolic disorders, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mTORC1 signaling pathways
Comparison with Similar Compounds
Rheb inhibitor NR1 is unique in its selective inhibition of mTORC1 without affecting mTORC2 activity. Similar compounds include:
Rapamycin: An allosteric mTORC1 inhibitor that also affects mTORC2 upon prolonged treatment.
Everolimus: A derivative of rapamycin with similar inhibitory effects on mTORC1 and mTORC2.
Temsirolimus: Another rapamycin derivative used as an mTORC1 inhibitor with effects on mTORC2. This compound stands out due to its selective inhibition of mTORC1, making it a valuable compound for research and potential therapeutic applications
Properties
IUPAC Name |
4-bromo-6-(3,4-dichlorophenyl)sulfanyl-1-[[4-(dimethylcarbamoyl)phenyl]methyl]indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrCl2N2O3S/c1-29(2)24(31)15-5-3-14(4-6-15)13-30-22-11-17(34-16-7-8-20(27)21(28)10-16)9-19(26)18(22)12-23(30)25(32)33/h3-12H,13H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYFVDNMTKLGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3Br)SC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrCl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336670 | |
Record name | HY-124798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2216763-38-9 | |
Record name | HY-124798 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216763389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HY-124798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HY-124798 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6P39EU2QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.